5,6-dimethyl-7-[3-(morpholin-4-yl)propyl]-3-(pyridin-3-ylmethyl)-3,7-dihydro-4H-pyrrolo[2,3-d]pyrimidin-4-imine
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Overview
Description
5,6-DIMETHYL-7-(3-MORPHOLINOPROPYL)-3-(3-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE is a complex organic compound that belongs to the class of pyrrolopyrimidines This compound is characterized by its unique structure, which includes a pyrrolopyrimidine core substituted with various functional groups such as morpholinopropyl, pyridylmethyl, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIMETHYL-7-(3-MORPHOLINOPROPYL)-3-(3-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE typically involves multi-step organic synthesis techniques. A common synthetic route may include:
Formation of the Pyrrolopyrimidine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrrolopyrimidine ring system.
Introduction of Dimethyl Groups: Methylation reactions using reagents such as methyl iodide or dimethyl sulfate can be employed to introduce the dimethyl groups at the 5 and 6 positions.
Attachment of the Morpholinopropyl Group: This step may involve nucleophilic substitution reactions where a morpholine derivative is reacted with a suitable leaving group on the propyl chain.
Addition of the Pyridylmethyl Group: The pyridylmethyl group can be introduced via alkylation reactions, often using pyridylmethyl halides in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely scale up these laboratory methods, optimizing reaction conditions for higher yields and purity. This may involve continuous flow reactors, automated synthesis platforms, and stringent purification processes such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrrolopyrimidine core or the morpholinopropyl group, using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed on the pyridylmethyl group or other reducible functionalities using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule, depending on the presence of suitable leaving groups and nucleophiles/electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Acids: Hydrochloric acid, sulfuric acid.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce deoxygenated or hydrogenated products.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactivities and the development of novel synthetic methodologies.
Biology
In biological research, 5,6-DIMETHYL-7-(3-MORPHOLINOPROPYL)-3-(3-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE may be studied for its potential biological activities, such as enzyme inhibition or receptor binding, due to its structural similarity to biologically active molecules.
Medicine
The compound could be investigated for its therapeutic potential, particularly in the development of new drugs. Its ability to interact with biological targets makes it a candidate for drug discovery programs aimed at treating various diseases.
Industry
In industrial applications, this compound might be used in the development of new materials, catalysts, or as an intermediate in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of 5,6-DIMETHYL-7-(3-MORPHOLINOPROPYL)-3-(3-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE would depend on its specific interactions with molecular targets. These could include:
Enzyme Inhibition: The compound may inhibit specific enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It could act as an agonist or antagonist at various receptors, modulating their activity and downstream signaling pathways.
Pathway Modulation: The compound might influence cellular pathways by interacting with key proteins or nucleic acids, altering gene expression or protein function.
Comparison with Similar Compounds
Similar Compounds
Pyrrolopyrimidines: Compounds with a similar core structure but different substituents.
Morpholine Derivatives: Molecules containing the morpholine ring with various functional groups.
Pyridylmethyl Compounds: Compounds featuring the pyridylmethyl group attached to different cores.
Uniqueness
What sets 5,6-DIMETHYL-7-(3-MORPHOLINOPROPYL)-3-(3-PYRIDYLMETHYL)-3,7-DIHYDRO-4H-PYRROLO[2,3-D]PYRIMIDIN-4-IMINE apart is its specific combination of functional groups, which confer unique chemical reactivity and potential biological activity. This makes it a valuable compound for research and development across multiple scientific disciplines.
Properties
Molecular Formula |
C21H28N6O |
---|---|
Molecular Weight |
380.5 g/mol |
IUPAC Name |
5,6-dimethyl-7-(3-morpholin-4-ylpropyl)-3-(pyridin-3-ylmethyl)pyrrolo[2,3-d]pyrimidin-4-imine |
InChI |
InChI=1S/C21H28N6O/c1-16-17(2)27(8-4-7-25-9-11-28-12-10-25)21-19(16)20(22)26(15-24-21)14-18-5-3-6-23-13-18/h3,5-6,13,15,22H,4,7-12,14H2,1-2H3 |
InChI Key |
IQXONNWDTZPLTF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(N(C2=C1C(=N)N(C=N2)CC3=CN=CC=C3)CCCN4CCOCC4)C |
Origin of Product |
United States |
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